molecular formula C17H23N3O3 B5525040 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine

Cat. No. B5525040
M. Wt: 317.4 g/mol
InChI Key: WDRZVHULPCSYKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine" often involves multi-step reactions, including the formation of isoxazole rings, introduction of the piperidine moiety, and subsequent functional group modifications. For example, compounds with similar structures have been synthesized through reactions involving salicylaldehyde, diethyl malonate, and piperidine, highlighting the potential pathways for synthesizing the target molecule (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated using techniques like X-ray diffraction. These compounds often crystallize in monoclinic systems, and their structures reveal significant features such as chair conformations of the piperidine ring and various hydrogen bonding patterns, which could be similar in the target compound (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include electrophilic substitutions and the formation of cyclic structures through intramolecular reactions. The presence of isoxazole and piperidine units in the molecule suggests that it might undergo reactions typical for these functionalities, such as nucleophilic substitutions at the piperidine nitrogen or electrophilic additions to the isoxazole ring (C. Birk & J. Voss, 1996).

Physical Properties Analysis

The physical properties of the target molecule, such as melting point, boiling point, solubility, and crystal structure, can be inferred from related compounds. For instance, similar molecules have been reported to crystallize in specific space groups with defined unit cell parameters, which could provide insights into the crystalline nature and stability of the target compound (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be closely related to the molecular structure. The isoxazole and piperidine components of the molecule may impart specific chemical properties, such as acidic or basic characters, susceptibility to hydrolysis, and reactivity towards nucleophiles and electrophiles, mirroring behaviors observed in structurally similar compounds (C. Birk & J. Voss, 1996).

Scientific Research Applications

Alkylation and Electrophilic Substitution Reactions

Research on similar structures has demonstrated their potential in various chemical reactions, including alkylation and electrophilic substitution. For instance, the alkylation of 1H-5-R-tetrazoles with certain mannich bases forms mixtures of N(1) and N(2) isomers, showcasing the reactive versatility of such compounds in synthesizing isomeric structures, which could be pivotal in developing new chemical entities or intermediates in organic synthesis (Kitaeva et al., 1984).

Ligand Concept and Labeling of Bioactive Molecules

A novel [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ has been explored, demonstrating the ability to label bioactive molecules containing a monodentate or a bidentate donor site. This approach allows for the adjustment of physico-chemical properties of the conjugate, potentially useful in the development of radiopharmaceuticals or diagnostic agents (Mundwiler et al., 2004).

AMPA Receptor Modulation

Systemic administration of certain compounds has been found to enhance monosynaptic responses in the hippocampus and improve memory in rats, acting as modulators of the AMPA receptor. Such findings suggest the potential of similar compounds in neuroscience research, particularly in studying synaptic transmission and memory enhancement mechanisms (Arai et al., 1994).

Aromatase Inhibition and Antitumor Activity

Compounds with similar structures have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showing stronger inhibition compared to known drugs. This highlights their potential application in the treatment of hormone-dependent diseases, such as breast cancer, underscoring the importance of such compounds in medicinal chemistry and oncology research (Hartmann & Batzl, 1986).

properties

IUPAC Name

[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)8-13-10-16(23-18-13)17(21)20-7-5-4-6-15(20)14-9-12(3)22-19-14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRZVHULPCSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2C(=O)C3=CC(=NO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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